molecular formula C9H12CuF3N4O3S B2837099 Tetrakis(acetonitrile)copper trifluoromethanesulfonate CAS No. 58452-28-1

Tetrakis(acetonitrile)copper trifluoromethanesulfonate

Cat. No.: B2837099
CAS No.: 58452-28-1
M. Wt: 376.82
InChI Key: NOBZSXGFNYRDMS-UHFFFAOYSA-M
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Description

Historical Development of Copper(I) Nitrile Complexes

The study of copper-nitrogen coordination compounds dates to the early 20th century, but systematic investigation of nitrile complexes began in earnest during the 1960s. Researchers recognized that acetonitrile's moderate donor strength (νCN ≈ 2250 cm⁻¹) and linear coordination geometry could stabilize copper in unusual oxidation states. A breakthrough came with the discovery that copper(I) preferentially forms tetrahedral complexes with nitriles, as demonstrated by the synthesis of [Cu(CH₃CN)₄]⁺ species in 1978. This finding contradicted earlier assumptions about copper's coordination preferences and spurred investigations into nitrile-ligated systems.

Key advancements included the development of mixed-ligand complexes, where acetonitrile served as a labile ligand that could be displaced during catalytic cycles. The work of Huang and You in 2010 demonstrated how acetonitrile itself could participate in reactivity, with their in situ synthesis of cyano-bridged copper complexes via C–C bond cleavage. This highlighted nitriles' dual role as both stabilizing ligands and reactive participants in copper-mediated transformations.

Discovery and Initial Characterization of Tetrakis(acetonitrile)copper Complexes

The specific compound tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (CAS 58452-28-1) was first reported in patent literature during the 1980s, with detailed characterization following in the 1990s. Its synthesis typically involves the reaction of copper(I) oxide with triflic acid in acetonitrile under inert atmosphere:

$$ \text{Cu}2\text{O} + 2\text{CF}3\text{SO}3\text{H} \xrightarrow{\text{CH}3\text{CN}} 2[\text{Cu}(\text{CH}3\text{CN})4]^+\text{CF}3\text{SO}3^- + \text{H}_2\text{O} $$

Early structural analyses revealed a distorted tetrahedral geometry around the copper center, with Cu–N bond lengths of 1.95–2.05 Å. The triflate anion's weak coordination allowed preservation of the cationic [Cu(CH₃CN)₄]⁺ structure in solution, a critical feature for its subsequent applications.

Table 1: Key Physical Properties

Property Value Source
Molecular Formula C₉H₁₂CuF₃N₄O₃S
Molecular Weight 376.82 g/mol
λₘₐₓ (CH₃CN) 310 nm
Melting Point 124°C
Coordination Geometry Distorted Tetrahedral

Evolution of Research into Triflate-Containing Copper Coordination Compounds

The introduction of trifluoromethanesulfonate (triflate) as a counterion marked a significant advancement in copper coordination chemistry. Compared to traditional anions like chloride or perchlorate, triflate offered:

  • Enhanced solubility in polar aprotic solvents
  • Reduced nucleophilicity minimizing side reactions
  • Improved thermal stability

This is exemplified in comparative studies with analogous perchlorate complexes. The [Cu(CH₃CN)₄]⁺ cation paired with ClO₄⁻ showed greater sensitivity to moisture and tendency for ligand displacement than the triflate derivative. The triflate's electronic effects also modulated the copper center's redox potential, enabling its use in electron-transfer reactions without premature decomposition.

Significance in Coordination and Organometallic Chemistry

Tetrakis(acetonitrile)copper triflate's importance stems from three key attributes:

  • Labile Ligands : The acetonitrile molecules undergo facile displacement, making the complex an ideal precursor for synthesizing diverse copper species.
  • Oxidation State Stability : Stabilizes copper(I) against disproportionation (2Cu⁺ → Cu⁰ + Cu²⁺) even in coordinating solvents.
  • Catalytic Versatility : Serves as a catalyst in aziridination and C–H amination reactions, as demonstrated in recent work with chiral bis(pyrazolyl)methane ligands.

Recent applications exploit its ability to generate reactive copper-nitrene intermediates. When combined with nitrene transfer agents like SPhINTs, the complex forms [Cu(NTs)]⁺ species critical for stereoselective transformations. This reactivity paradigm has been extended to photocatalytic systems where the acetonitrile ligands help stabilize excited-state copper species.

The compound's role in fundamental studies remains equally vital. Its well-defined geometry and electronic structure make it a benchmark for computational modeling of copper(I) systems. Density functional theory (DFT) studies using this complex have refined understanding of d-orbital splitting in tetrahedral copper environments and charge transfer phenomena in nitrile complexes.

Properties

IUPAC Name

acetonitrile;copper(1+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBZSXGFNYRDMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12CuF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

Tetrakis(acetonitrile)copper trifluoromethanesulfonate acts as an efficient catalyst for aerobic oxidations, transferring oxygen to organic substrates. Key examples include:

Table 1: Oxidation Reactions Catalyzed by Cu(NCCH₃)₄·CF₃SO₃

SubstrateProductConditionsYield (%)Reference
Benzyl alcoholBenzaldehydeO₂, RT, 12 h92
CyclohexanolCyclohexanoneO₂, 40°C, 8 h88
2-PhenylethanolAcetophenoneO₂, RT, 24 h85

The mechanism involves:

  • Oxygen activation : The copper(I) center binds molecular oxygen, forming a transient Cu–O₂ intermediate.

  • Substrate coordination : The alcohol substrate coordinates to the copper center.

  • Hydrogen abstraction : The Cu–O₂ complex abstracts a β-hydrogen, generating a carbonyl compound.

Cycloaddition Reactions

This complex accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Ligands such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) enhance stability and efficiency .

Key Findings :

  • Redox modulation : THPTA raises the Cu(I)/Cu(II) redox potential by ~300 mV, preventing oxidative degradation .

  • Substrate scope : Works with terminal alkynes and azides under aerobic conditions.

Table 2: CuAAC Reaction Performance

AlkyneAzideLigandTime (h)Yield (%)
PhenylacetyleneBenzyl azideTHPTA295
Propargyl alcoholSodium azideNone672

Ligand Substitution and Catalytic Cycles

The acetonitrile ligands are labile, enabling dynamic ligand exchange during catalysis:

  • Substitution with substrates : Alcohols, amines, or alkynes displace acetonitrile, forming active intermediates.

  • In situ regeneration : Copper(II) species are reduced back to Cu(I) by diazo compounds or hydrazines, sustaining catalytic activity .

Mechanistic Insights

  • Electron transfer : The Cu(I) center facilitates single-electron transfers, critical for radical-involving pathways.

  • Steric effects : Bulky substrates reduce reaction rates due to hindered access to the copper center.

  • Solvent dependence : Reactions proceed faster in polar aprotic solvents (e.g., acetonitrile) due to improved ion dissociation.

Comparative Reactivity

Table 3: Comparison with Other Copper Catalysts

CatalystRedox Potential (mV)Aerobic StabilitySubstrate Scope
Cu(NCCH₃)₄·CF₃SO₃+650HighBroad
Cu(PPh₃)Br+480LowNarrow
Cu(OTf)₂+720ModerateModerate

This compound’s versatility stems from its tunable redox properties, ligand lability, and compatibility with diverse reaction conditions. Its applications span green chemistry, pharmaceuticals, and materials science, with ongoing research optimizing selectivity and sustainability .

Comparison with Similar Compounds

Structural and Morphological Differences

Tetrakis(acetonitrile)copper(I) Tetrafluoroborate ([Cu(CH₃CN)₄]BF₄)
  • Morphology: Nano-tree-like structure observed via SEM .
  • Pore characteristics : Smaller pore diameter (1.349 nm) compared to Cu-MOF (1.488 nm) .
  • Surface area : Lower specific surface area (11.064 m²/g for Cu-MOF vs. unspecified for the tetrafluoroborate) .
Tetrakis(imidazole)copper(II) Trifluoromethanesulfonate (Cu(C₃H₄N₂)₄₂)
  • Coordination geometry : Octahedral, with four imidazole ligands in equatorial positions and two triflate ions in axial positions .
  • Ligand effects : Substitution with bulkier ligands (e.g., 2-ethyl-4-methylimidazole) shifts geometry to square pyramidal .
Tetrakis(pyridine)copper(II) Triflate (Cu(C₅H₅N)₄₂)
  • Applications: Catalyst in ¹⁸F-radiolabeling reactions, leveraging pyridine’s strong σ-donor properties for stabilizing Cu(II) .
Tetrakis(acetonitrile)copper(I) Hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
  • Stability : Highly stable, with a tetrahedral geometry confirmed by XRD .
  • Reactivity : Used in click chemistry and hydrolytic reactions due to PF₆⁻ counterion’s inertness .

Physicochemical Properties

Property [Cu(CH₃CN)₄]CF₃SO₃ [Cu(CH₃CN)₄]BF₄ Cu(C₃H₄N₂)₄ Cu(C₅H₅N)₄
Solubility (H₂O) 2.03 mg/mL Not reported Low (imidazole-based complexes) Low (pyridine-based complexes)
Coordination Geometry Tetrahedral Tetrahedral Octahedral Octahedral
Surface Area (MOF) 11.064 m²/g (Cu-MOF) Not applicable Not applicable Not applicable
Thermal Stability Stable at RT Decomposes above 200°C Stable up to 150°C Stable in anhydrous conditions
Antibacterial Activity
  • [Cu(CH₃CN)₄]BF₄ in Cu-MOF : Exhibits superior antibacterial performance (39.45 mm inhibition zone) compared to MOFs with HOAT or PTA ligands, attributed to 3,5-dimethyl-1,2,4-triazole coordination .
  • Triflate vs. Tetrafluoroborate : Triflate’s stronger electron-withdrawing nature enhances Cu(I) Lewis acidity, improving ligand exchange kinetics in antimicrobial MOFs .
Catalysis
  • [Cu(CH₃CN)₄]CF₃SO₃ : Used in automated ¹⁸F-fluorination for PET tracers due to triflate’s compatibility with polar solvents .
  • [Cu(CH₃CN)₄]PF₆: Preferred in hydrolytic reactions (e.g., ester cleavage) due to PF₆⁻’s non-coordinating nature .

Biological Activity

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate, commonly referred to as CuOTf, is a coordination complex that has garnered attention in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H12_{12}CuF3_3N4_4O3_3S
  • Molecular Weight : 376.82 g/mol
  • Appearance : White crystalline solid, moisture-sensitive
  • Solubility : Soluble in polar solvents like acetonitrile .

CuOTf consists of a copper(I) ion coordinated to four acetonitrile molecules, with trifluoromethanesulfonate (OTf^-) as the counterion. The unique structure allows it to function effectively as a catalyst in various chemical reactions.

1. Catalytic Properties

CuOTf is primarily recognized for its catalytic abilities in organic reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial in bioconjugation chemistry and the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry due to their biological activity .

  • Mechanism of Action : The copper(I) ion facilitates the formation of reactive intermediates that lead to the formation of triazoles. The presence of ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances the stability of Cu(I), preventing oxidation to Cu(II), which can lead to undesired side reactions .

2. Toxicological Profile

While CuOTf is effective as a catalyst, its biological safety profile must be considered:

  • Cytotoxicity : Studies have indicated that copper complexes can exhibit cytotoxic effects at certain concentrations. However, the specific cytotoxicity of CuOTf has not been extensively documented. It is essential for researchers to evaluate its safety in biological systems before application .
  • Bioavailability : The compound shows low gastrointestinal absorption and is not expected to permeate biological membranes effectively due to its physicochemical properties .

Table 1: Summary of Research Findings on CuOTf

Study ReferenceFocus AreaKey Findings
CuAAC ReactionDemonstrated efficient catalysis for triazole formation; TBTA stabilizes Cu(I).
Toxicological AssessmentIndicated low absorption; requires further investigation for cytotoxicity.
Organic SynthesisEffective catalyst in Pechmann condensation reactions under solvent-free conditions.

Case Study: Synthesis of 1,2,3-Triazoles

In a study exploring the efficiency of CuOTf in the synthesis of 1,2,3-triazoles via CuAAC reactions, researchers reported high yields and selectivity under mild conditions. The reaction was conducted using azides and terminal alkynes in a water/tert-butanol mixture at room temperature. The presence of TBTA significantly enhanced the reaction rate and yield by stabilizing the copper ion .

Q & A

Q. What are the optimal conditions for synthesizing tetrakis(acetonitrile)copper trifluoromethanesulfonate, and how can purity be ensured?

The synthesis typically involves reacting copper(I) oxide with trifluoromethanesulfonic anhydride in the presence of acetonitrile at room temperature. A critical step is maintaining anhydrous conditions to prevent hydrolysis of the copper(I) center. Purification is achieved via crystallization from acetonitrile/chloroform mixtures, followed by vacuum drying to remove residual solvents . Alternative methods include reducing copper(II) trifluoromethanesulfonate with reducing agents like diethylzinc, but this requires strict oxygen exclusion to avoid oxidation .

Q. How does the coordination geometry of this compound influence its reactivity?

The copper(I) center adopts a tetrahedral geometry with four acetonitrile ligands, which labilize the trifluoromethanesulfonate counterion. This weak coordination stabilizes the copper(I) oxidation state while allowing ligand substitution during catalysis. The geometry is confirmed by X-ray crystallography, showing Cu–N bond lengths of ~1.98 Å and N–C≡N angles of ~175° .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

The compound is hygroscopic and decomposes upon prolonged exposure to moisture. Storage under inert gas (argon or nitrogen) at –20°C in flame-sealed ampules is recommended. Use Schlenk-line techniques for transfers, and pre-dry solvents (e.g., acetonitrile over molecular sieves) to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic role does the copper(I) center play in catalyzing oxidative coupling reactions?

The copper(I) center acts as a one-electron oxidant, transferring an electron to molecular oxygen to generate a reactive Cu(II)-superoxo intermediate. This intermediate abstracts hydrogen from organic substrates (e.g., alcohols), forming carbonyl compounds. Kinetic studies suggest rate-limiting O–O bond cleavage in the superoxo species, with turnover frequencies (TOFs) reaching 50 h⁻¹ in acetonitrile at 25°C .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for C–N bond formation?

Discrepancies in catalytic activity (e.g., yields ranging from 30% to 85% in Ullmann-type couplings) often arise from differences in:

  • Ligand lability : Acetonitrile ligands dissociate at varying rates depending on solvent polarity.
  • Counterion effects : Trifluoromethanesulfonate’s non-coordinating nature enhances catalytic activity compared to hexafluorophosphate .
  • Substrate steric effects : Bulky substrates reduce accessibility to the copper center. Control experiments with deuterated acetonitrile (CD₃CN) can track ligand participation via NMR .

Q. What strategies mitigate copper(I) aggregation during nanoparticle synthesis?

Aggregation is minimized by:

  • Using polymeric stabilizers (e.g., polyvinylpyrrolidone) to cap nanoparticle surfaces.
  • Adjusting the acetonitrile-to-copper ratio to maintain monomeric [Cu(CH₃CN)₄]⁺ species.
  • Electrochemical studies show that aggregation occurs at Cu(I) concentrations >10 mM in non-polar solvents .

Q. How does the compound’s stability under photolytic conditions affect its use in photocatalysis?

UV-Vis spectroscopy reveals a ligand-to-metal charge transfer (LMCT) band at 265 nm, which sensitizes the compound to UV light. Under irradiation, acetonitrile ligands dissociate, forming reactive copper clusters. This instability limits its use in long-term photoredox reactions but enables short-lived radical generation for click chemistry applications .

Methodological Recommendations

  • Crystallization Optimization : Use slow evaporation from acetonitrile/ethyl acetate (3:1 v/v) to grow single crystals suitable for XRD .
  • Spectroscopic Monitoring : Track ligand dissociation via IR spectroscopy (C≡N stretch at 2250 cm⁻¹ shifts upon coordination) .
  • Catalyst Recycling : Immobilize the compound on silica gel via surface thiol groups to enable reuse in flow reactors .

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